molecular formula C20H37NO B12000620 2-(8-Heptadecenyl)-2-oxazoline CAS No. 131269-10-8

2-(8-Heptadecenyl)-2-oxazoline

Cat. No.: B12000620
CAS No.: 131269-10-8
M. Wt: 307.5 g/mol
InChI Key: SOTODSFNXCLCGH-MDZDMXLPSA-N
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Description

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C20H37NO. It is characterized by a long hydrocarbon chain with a double bond and an oxazole ring.

Preparation Methods

The synthesis of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of heptadecenylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazoline ring’s nitrogen atom acts as a nucleophilic site, enabling substitution reactions. Key examples include:

Mechanism :

  • Attack by nucleophiles (e.g., amines, alcohols) at the electrophilic carbon adjacent to the nitrogen, leading to ring-opening or functionalization.

Conditions :

  • Catalyzed by Lewis acids (e.g., iodine) or transition metals (e.g., palladium) to enhance reactivity.

  • Solvents: Dichloromethane or ethanol, depending on reactant solubility.

Applications :

  • Functionalization for surfactants or polymer precursors .

Ring-Opening Reactions

The oxazoline ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Mechanism :

  • Protonation of the oxygen atom weakens the C–O bond, leading to ring cleavage and formation of a β-amino alcohol intermediate, which further reacts to yield amides or esters.

Conditions :

  • Strong acids (e.g., HCl, H₂SO₄) at elevated temperatures .

Basic Hydrolysis

Mechanism :

  • Hydroxide ion attack at the electrophilic carbon, resulting in ring-opening and formation of carboxylates .

Example :

  • Hydrolysis of poly(2-oxazoline)s to poly(ethylene imine) derivatives under alkaline conditions .

Cationic Ring-Opening Polymerization (CROP)

2-(8-Heptadecenyl)-2-oxazoline can polymerize via CROP, forming high-molecular-weight polymers:

Mechanism :

  • Initiation : Electrophilic initiators (e.g., alkyl halides, tosylates) generate oxazolinium ions .

  • Propagation : Repeated nucleophilic attack by monomer units on the propagating cation .

  • Termination : Quenching with nucleophiles (e.g., water, amines) .

Conditions :

  • Solvents: Nitrobenzene or tetrachloromethane .

  • Temperature: 60–100°C .

Key Findings :

  • Polymerization in polar solvents (e.g., nitrobenzene) yields >60% cationic species, versus <3% in nonpolar solvents .

Reactivity of the Alkenyl Chain

The C8 double bond in the heptadecenyl group undergoes typical alkene reactions:

Reaction Type Conditions Product Application
Hydrogenation H₂, Pd/C, RTSaturated aliphatic chainTuning hydrophobicity
Oxidation Ozone, KMnO₄, or OsO₄Diols or ketonesFunctionalization
Epoxidation mCPBA, CH₂Cl₂Epoxide derivativesCrosslinking agents

Coordination Chemistry

The oxazoline nitrogen can coordinate to metals, forming complexes:

Example :

  • Reaction with Ph₃SnCl yields hypercoordinated tin compounds (e.g., 7 and 9 in ).

  • Mechanism : Lithiation of the oxazoline followed by transmetallation with tin halides .

Applications :

  • Catalysts in organic synthesis .

Stability and Side Reactions

  • Thermal Stability : Stable up to 145.9°C (flash point) .

  • Hydrolytic Stability : Resistant to neutral water but degrades in acidic/basic media.

  • Side Reactions : Competing alkylation or elimination under harsh conditions .

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems
2-(8-Heptadecenyl)-2-oxazoline can be utilized to create poly(2-oxazoline) polymers, which are known for their biocompatibility and ability to form micelles for drug delivery. These polymers exhibit stealth behavior, allowing them to evade the immune system while delivering therapeutic agents effectively .

Case Study : A study demonstrated the use of folate-decorated micelles made from poly(2-ethyl-2-oxazoline) that could encapsulate doxorubicin, showing enhanced therapeutic efficacy and reduced toxicity in tumor-bearing mice .

2. Anti-inflammatory Agents
Research indicates that this compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), enzymes involved in the degradation of bioactive lipids. This dual activity may enhance the levels of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .

Case Study : The compound was found to modulate NAAA enzymatic activity without complete inhibition, potentially leading to a more balanced inflammatory response compared to traditional inhibitors .

Polymer Chemistry Applications

1. Synthesis of Poly(2-oxazoline) Copolymers
The compound serves as a monomer in the synthesis of various copolymers through cationic ring-opening polymerization. These copolymers can be tailored for specific applications in drug delivery, coatings, and adhesives due to their tunable properties .

Property Poly(this compound) Poly(2-Ethyl-2-Oxazoline)
SolubilityPoorly soluble in waterReadily water-soluble
BiocompatibilityHighHigh
Potential ApplicationsDrug delivery, tissue engineeringDrug carriers, coatings

Enzyme Modulation

The unique structure of this compound allows it to interact selectively with specific enzymes involved in lipid metabolism. This property is being explored for developing new therapeutic agents that can modulate enzyme activity rather than completely inhibit it, providing a more nuanced approach to treatment strategies.

Mechanism of Action

The mechanism of action of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chain may also play a role in the compound’s ability to interact with cell membranes and other biological structures .

Comparison with Similar Compounds

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

    2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-thiazole: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.

    2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-imidazole:

The uniqueness of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(8-Heptadecenyl)-2-oxazoline is a chemical compound with the molecular formula C20H37NO. It features a long hydrocarbon chain and an oxazole ring, which contribute to its unique biological properties. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial, antifungal, and anticancer research.

PropertyValue
CAS Number 6301-24-2
Molecular Weight 307.5 g/mol
IUPAC Name 2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole
InChI Key SOTODSFNXCLCGH-MDZDMXLPSA-N
Solubility Poorly soluble in water

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this oxazoline derivative may also possess comparable effects.

  • Mechanism of Action : The oxazole ring in the compound is believed to interact with biological targets such as enzymes and receptors, potentially modulating their activity. The long hydrocarbon chain may enhance its bioavailability and cellular distribution, facilitating its antimicrobial effects.
  • Case Studies :
    • A study published in the Journal of Neurochemistry highlighted that oxazolines with longer side chains could act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of bioactive lipids . This suggests potential therapeutic applications for this compound in modulating lipid signaling pathways.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anticancer activity. Research indicates that certain oxazolines can induce apoptosis in cancer cells by modulating specific signaling pathways.

  • Research Findings :
    • Preliminary studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation and promote cell death in various cancer types, including breast and prostate cancers .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components:

  • The oxazole ring contributes to its interaction with biological molecules.
  • The hydrocarbon chain length plays a crucial role in determining the compound's permeability and solubility, which are critical factors for its biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(8-Heptadecenyl)-2-oxazoline, and how is its structural integrity confirmed?

  • Methodological Answer : The compound is synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. A typical protocol involves reacting 8-heptadecenylamine with a carbonyl source (e.g., acrylonitrile) under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the oxazoline ring formation and alkyl chain integration. Infrared (IR) spectroscopy verifies the characteristic C=N stretching (~1650 cm⁻¹), while mass spectrometry (MS) confirms molecular weight and purity .

Q. What role does this compound play in polymer chemistry, particularly in modifying polymer properties?

  • Methodological Answer : As a monomer, it introduces long alkyl chains into poly(2-oxazoline)s via CROP, enhancing hydrophobicity and thermal stability. Researchers optimize polymerization kinetics by adjusting initiators (e.g., methyl triflate) and reaction temperatures. The resultant polymers are characterized by gel permeation chromatography (GPC) for molecular weight distribution and differential scanning calorimetry (DSC) for thermal behavior .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for trace analysis. Gas chromatography (GC) with flame ionization detection (FID) may require prior derivatization (e.g., silylation) to improve volatility. Calibration curves using purified standards ensure accuracy, while nuclear Overhauser effect spectroscopy (NOESY) resolves structural ambiguities in mixtures .

Advanced Research Questions

Q. How can this compound be copolymerized with hydrophilic monomers to achieve stimuli-responsive materials?

  • Methodological Answer : Living CROP enables block copolymer synthesis with monomers like 2-methyl-2-oxazoline (MeOx). For thermoresponsive behavior, researchers adjust the hydrophilic/hydrophobic balance by varying monomer feed ratios. Phase transitions are studied via turbidimetry (cloud point analysis) and dynamic light scattering (DLS). Advanced applications include drug delivery systems where micelle formation is triggered by temperature .

Q. What methodologies address discrepancies in the reactivity of this compound under varying polymerization conditions?

  • Methodological Answer : Contradictions in reactivity (e.g., solvent polarity effects) are resolved through kinetic studies using in-situ NMR or real-time Raman spectroscopy. For example, polar solvents (e.g., acetonitrile) accelerate propagation but may reduce initiator efficiency. Comparative studies with alternative initiators (e.g., tosylates vs. triflates) and computational modeling (DFT) elucidate mechanistic pathways .

Q. How is this compound utilized in biomedical applications such as drug delivery systems?

  • Methodological Answer : The compound’s amphiphilic derivatives encapsulate hydrophobic drugs (e.g., curcumin) via nanoprecipitation. Encapsulation efficiency is quantified using UV-Vis spectroscopy and HPLC. In vitro assays (e.g., BV-2 microglia models) assess anti-inflammatory efficacy, while cytotoxicity is evaluated via MTT assays. Post-polymerization modifications (e.g., amidoximation) enable nitric oxide release for targeted therapies .

Q. What are the challenges in functionalizing this compound for surface modification applications?

  • Methodological Answer : Surface grafting requires balancing reactivity and stability. Techniques like plasma pretreatment enhance substrate adhesion, while atom transfer radical polymerization (ATRP) or click chemistry (e.g., azide-alkyne cycloaddition) introduce functional groups. X-ray photoelectron spectroscopy (XPS) and contact angle measurements validate surface functionalization and hydrophobicity .

Properties

CAS No.

131269-10-8

Molecular Formula

C20H37NO

Molecular Weight

307.5 g/mol

IUPAC Name

2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+

InChI Key

SOTODSFNXCLCGH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCO1

Origin of Product

United States

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